molecular formula C58H76B4O8 B11928936 1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane

1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane

Cat. No.: B11928936
M. Wt: 944.5 g/mol
InChI Key: RYSIHNMJBBYAEG-UHFFFAOYSA-N
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Description

1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane is a complex organic compound with the molecular formula C58H76B4O8. This compound is characterized by its adamantane core, which is a highly stable and rigid structure, and four phenyl groups each substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The presence of boron atoms in the structure makes it particularly interesting for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the dioxaborolan groups .

Scientific Research Applications

1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane involves its ability to form stable complexes with various molecules. The boron atoms in the dioxaborolan groups can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane is unique due to its adamantane core, which provides exceptional stability and rigidity. The presence of four dioxaborolan groups allows for versatile functionalization, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C58H76B4O8

Molecular Weight

944.5 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[3,5,7-tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-adamantyl]phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C58H76B4O8/c1-47(2)48(3,4)64-59(63-47)43-25-17-39(18-26-43)55-33-56(40-19-27-44(28-20-40)60-65-49(5,6)50(7,8)66-60)36-57(34-55,41-21-29-45(30-22-41)61-67-51(9,10)52(11,12)68-61)38-58(35-55,37-56)42-23-31-46(32-24-42)62-69-53(13,14)54(15,16)70-62/h17-32H,33-38H2,1-16H3

InChI Key

RYSIHNMJBBYAEG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C34CC5(CC(C3)(CC(C4)(C5)C6=CC=C(C=C6)B7OC(C(O7)(C)C)(C)C)C8=CC=C(C=C8)B9OC(C(O9)(C)C)(C)C)C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C

Origin of Product

United States

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